![molecular formula C22H20ClN3O4S B1681515 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 146032-79-3](/img/structure/B1681515.png)
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Overview
Description
The compound 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide features a benzoxazepine core fused with a benzene ring, substituted with a chlorine atom at position 2. The carbohydrazide side chain includes a propanoyl group modified with a furan-2-ylmethylsulfanyl moiety. The benzoxazepine scaffold is known for its pharmacological relevance, particularly in modulating central nervous system (CNS) targets, though specific biological data for this compound remain uncharacterized in the provided evidence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-51322 involves multiple steps, starting with the formation of the dibenz[b,f][1,4]oxazepine core. The key steps include:
Formation of the oxazepine ring: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro group: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the carboxylic acid group: This step involves carboxylation reactions.
Formation of the hydrazide moiety: This is achieved through the reaction of the carboxylic acid derivative with hydrazine or its derivatives.
Attachment of the furanylmethylthio group: This involves a substitution reaction using appropriate thiol reagents
Industrial Production Methods
Industrial production of SC-51322 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SC-51322 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazepine derivatives, and various substituted analogs .
Scientific Research Applications
SC-51322 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study prostaglandin E2 receptor EP1 signaling pathways.
Biology: Investigated for its role in modulating inflammatory responses and pain perception.
Medicine: Explored for its potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of new analgesic drugs and anti-inflammatory agents .
Mechanism of Action
SC-51322 exerts its effects by selectively antagonizing the prostaglandin E2 receptor EP1. This receptor is involved in mediating pain and inflammatory responses. By blocking this receptor, SC-51322 inhibits the signaling pathways activated by prostaglandin E2, leading to reduced pain perception and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The benzoxazepine core is shared among several derivatives, but substituents on the propanoyl side chain critically influence properties:
Key Observations:
- Polarity and Solubility: Pyridin-4-yl (in ) and pyridin-2-yl (in ) substituents increase polarity due to nitrogen’s electronegativity, likely improving aqueous solubility relative to the furan-thioether group.
- Steric and Conformational Impact: The difluoro-hydroxy substituent in introduces steric hindrance and hydrogen-bonding capacity, which may influence binding affinity in biological systems.
Biological Activity
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, identified by CAS number 146032-79-3, is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClN3O4S, with a molecular weight of approximately 457.93 g/mol. The structure includes a benzoxazepine core, which is known for various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C22H20ClN3O4S |
Molecular Weight | 457.93 g/mol |
CAS Number | 146032-79-3 |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzoxazepine can inhibit cancer cell proliferation. Specifically, the compound has demonstrated cytotoxic effects against various solid tumor cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It affects the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its role in managing inflammatory conditions .
- Antimicrobial Properties : Limited antimicrobial activity has been reported for some benzoxazepine derivatives, with specific effectiveness against certain bacterial pathogens. However, the activity varies significantly depending on the specific structure and modifications of the compound .
Anticancer Studies
A significant study focused on the anticancer properties of synthesized benzoxazepine derivatives found that:
- The compounds exhibited varying degrees of cytotoxicity against different cancer cell lines.
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties revealed:
- The compound modulates cytokine release, which is crucial in inflammatory pathways.
- It showed potential in reducing inflammation markers in vitro, suggesting therapeutic applications for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial assessment indicated:
- Some derivatives displayed activity against specific bacterial strains.
- The effectiveness was not uniform across all tested strains, highlighting the need for further structural optimization to enhance efficacy .
Case Studies
- Cancer Cell Line Study : A study evaluated the effects of the compound on human breast cancer cells (MCF7). Results indicated significant inhibition of cell growth and induction of apoptosis at concentrations above 10 µM.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in TNF-α levels compared to controls.
- Antimicrobial Testing : A series of tests on Gram-positive and Gram-negative bacteria showed that while some derivatives had minimal inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus, they were less effective against E. coli.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction progress be monitored?
The synthesis typically involves multi-step routes, including:
- Step 1 : Coupling of the benzo[b][1,4]benzoxazepine core with a propanoyl hydrazide derivative.
- Step 2 : Introduction of the furan-2-ylmethylsulfanyl moiety via nucleophilic substitution or thiol-ene chemistry.
- Step 3 : Final purification via column chromatography or recrystallization. Monitoring : Thin-layer chromatography (TLC) is used to track intermediates, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
| Synthesis Optimization Table | |----------------------------------|-----------------------------------------------|
Step | Yield (%) | Key Conditions (e.g., solvent, catalyst) |
---|---|---|
1 | 45–55 | DMF, K₂CO₃, 80°C, 12h |
2 | 60–70 | THF, Pd(PPh₃)₄, reflux |
3 | 85–90 | Ethanol/water recrystallization |
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- ¹H/¹³C NMR : Assign peaks to confirm the benzo[b][1,4]benzoxazepine core, hydrazide linkage, and furan substituents.
- High-resolution MS (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion).
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What safety protocols should be followed during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In airtight containers at –20°C, away from light and moisture.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine the stereochemical configuration?
- Data Collection : Use a high-resolution diffractometer (Mo/Kα radiation) to obtain intensity data.
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Key steps include:
-
Hydrogen Placement : Geometrically or via difference Fourier maps.
-
Validation : Check using R-factors (<5%) and residual electron density maps .
| Crystallographic Data Table |
|---------------------------------|-----------------------|
| Space group | P2₁/c |
| a, b, c (Å) | 10.25, 15.30, 20.75 |
| Resolution (Å) | 0.84–1.10 |
| R₁/wR₂ (%) | 3.2/7.5 |
Q. What computational approaches predict bioactivity and receptor interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase enzymes).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (50–100 ns trajectories) in explicit solvent.
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity .
Q. How can contradictory bioactivity data from in vitro assays be resolved?
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.
- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers.
- Mechanistic Studies : Use knock-out models or isotopic labeling to probe metabolic stability .
| Bioactivity Data Comparison | |---------------------------------|-----------------------|
Assay Type | IC₅₀ (µM) | Target Protein |
---|---|---|
Kinase Inhib. | 0.12 | EGFR (L858R) |
Cytotoxicity | >50 | HeLa Cells |
Q. Methodological Guidance
Properties
IUPAC Name |
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVTZDISUKDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433022 | |
Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146032-79-3 | |
Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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